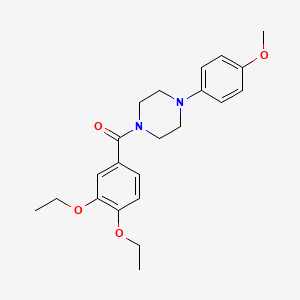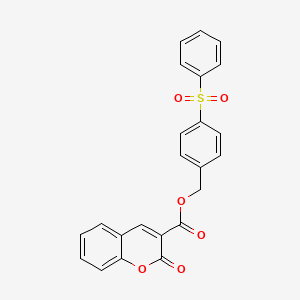![molecular formula C15H12INO4S B3539133 4-iodophenyl 3-[(4-nitrophenyl)thio]propanoate](/img/structure/B3539133.png)
4-iodophenyl 3-[(4-nitrophenyl)thio]propanoate
Overview
Description
INT, or 2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium Chloride, is a commonly used tetrazolium salt . It is similar to tetrazolium chloride and on reduction, it produces a red formazan dye that can be used for quantitative redox assays .
Molecular Structure Analysis
The molecular structure of INT includes iodine, nitrogen, and chloride ions . For a more accurate analysis, a detailed study using techniques like X-ray crystallography or NMR spectroscopy would be required.Chemical Reactions Analysis
INT is known to be reduced by succinate dehydrogenase to furazan . This reaction is often used in colorimetric assays to determine the concentration of protein in a solution .Physical and Chemical Properties Analysis
INT has a molar mass of 505.70 g/mol and decomposes at a melting point of 240 °C . It is soluble in a methanol:water (1:1) solution .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(4-iodophenyl) 3-(4-nitrophenyl)sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO4S/c16-11-1-5-13(6-2-11)21-15(18)9-10-22-14-7-3-12(4-8-14)17(19)20/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWKZUSOGPUKOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCCC(=O)OC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2,6-dichloro-4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate](/img/structure/B3539055.png)
![3-[(2-Chloro-4-nitrophenyl)sulfanyl]-N~1~-(4-fluorophenyl)propanamide](/img/structure/B3539056.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B3539060.png)
![4-({[(3,5-dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B3539066.png)
![5-bromo-2-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid](/img/structure/B3539078.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-chloro-4-methylbenzamide](/img/structure/B3539085.png)
![5-methyl-3-phenyl-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-1,2-oxazole-4-carboxamide](/img/structure/B3539090.png)

![2-(2-chlorophenoxy)-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3539123.png)
![methyl 4-({7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B3539129.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B3539139.png)
![methyl [3-(4-chlorophenyl)-4-oxo-2-thioxo-5-(2,4,5-trimethoxybenzylidene)-1-imidazolidinyl]acetate](/img/structure/B3539162.png)

![(5E)-3-(3-chlorophenyl)-5-[(5-phenylsulfanylfuran-2-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B3539176.png)
